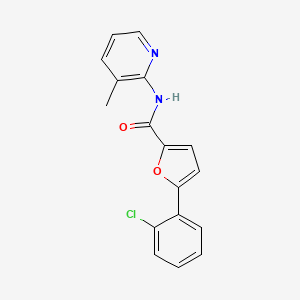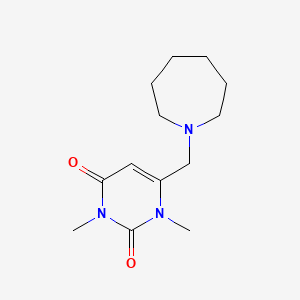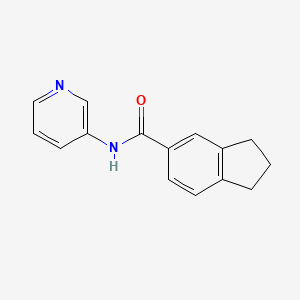![molecular formula C14H13NO2S B7461990 N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7461990.png)
N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide, also known as DMTCC, is a synthetic compound that has been recently gaining attention in the field of scientific research. DMTCC belongs to the class of chromene derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide is not well understood. However, it has been suggested that N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide may interact with specific receptors in the body, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide in lab experiments is its ease of synthesis and availability. N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the use of N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide in scientific research. One potential direction is the development of novel compounds based on the structure of N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide with improved therapeutic properties. Another potential direction is the use of N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide as a fluorescent probe for the detection of other analytes in biological samples. Additionally, further studies are needed to better understand the mechanism of action and potential therapeutic applications of N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide.
Synthesis Methods
N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydrothieno[3,2-c]chromene-5-carboxylic acid with dimethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with acetic anhydride to obtain the final product, N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide.
Scientific Research Applications
N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide has been found to have a range of scientific research applications. One of the primary applications of N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of novel compounds with potential therapeutic properties. N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide has also been used as a fluorescent probe for the detection of metal ions in biological samples.
properties
IUPAC Name |
N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-15(2)14(16)12-7-9-8-17-11-6-4-3-5-10(11)13(9)18-12/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIRKUKTVCWVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(S1)C3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7461917.png)
![4-methyl-2-[(4-methylphenyl)methylamino]-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7461925.png)
![2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile](/img/structure/B7461929.png)



![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7461953.png)
![1-benzyl-N-methyl-3-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrazole-4-carboxamide](/img/structure/B7461958.png)

![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B7461977.png)

![4-[2-[2-(4-Methoxyphenyl)azepan-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B7461994.png)

![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)